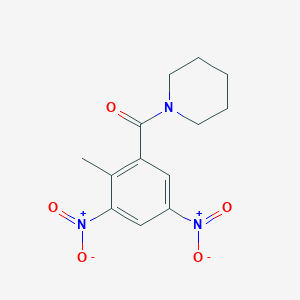

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine is a nitro-substituted benzoylpiperidine derivative characterized by a piperidine ring linked to a 2-methyl-3,5-dinitrobenzoyl group. Piperidine derivatives are known for their roles as intermediates in drug synthesis and their interactions with biological targets such as sigma-1 receptors (S1R) and histamine receptors .

Preparation Methods

The synthesis of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine typically involves the acylation of piperidine with 2-Methyl-3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and carboxylic acid derivatives.

Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, resulting in the formation of amine derivatives.

Scientific Research Applications

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Piperidine derivatives are explored for their pharmacological activities, and this compound may serve as a lead compound in drug discovery.

Mechanism of Action

The mechanism of action of 1-(2-Methyl-3,5-dinitrobenzoyl)piperidine involves its interaction with specific molecular targets. The nitro groups in the compound can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The piperidine ring can interact with various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperidine Derivatives

Structural and Substitution Patterns

The substituents on the piperidine ring and benzoyl group significantly influence molecular conformation and biological activity. Key comparisons include:

Key Observations :

- Nitro and Methyl Groups : The 3,5-dinitro and 2-methyl groups in the target compound likely enhance electron-deficient aromaticity, influencing binding to hydrophobic pockets or receptors, similar to nitro-substituted analogs in and .

- Piperidine Ring Flexibility : Unlike rigid analogs like 1-(2-chlorobenzyl)-3,5-dimethylpiperidine , the target compound’s benzoyl linkage may allow greater rotational freedom, affecting docking precision.

Pharmacological Activity Profiles

Piperidine derivatives exhibit diverse pharmacological activities depending on substituents:

- Sigma-1 Receptor (S1R) Modulation : Compounds with hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine) show RMSD > 2.5 Å in docking studies, indicating adaptive binding to S1R’s hydrophobic cavity near helices α4/α5 . Larger substituents (e.g., 4-chlorophenyl) may enhance receptor fit but reduce solubility.

- Antimicrobial Activity : Piperidine-2,6-diones with symmetrical structures (e.g., 1-(4-chlorophenyl)piperidine-2,6-dione) demonstrate moderate antimicrobial efficacy, suggesting the target compound’s nitro groups could augment such activity .

Molecular Docking and Binding Interactions

highlights critical interactions for piperidine derivatives:

- Salt Bridge with Glu172 : Maintained even in compounds with RMSD > 4 Å, suggesting the target compound’s amine group may similarly anchor to this residue .

Biological Activity

1-(2-Methyl-3,5-dinitrobenzoyl)piperidine is a chemical compound notable for its unique structural characteristics, including a piperidine ring and a 2-methyl-3,5-dinitrobenzoyl substituent. Its molecular formula is C13H14N4O4, and it possesses significant potential for various biological activities due to the presence of nitro groups, which influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Dinitrobenzoyl Group : Characterized by two nitro (–NO2) groups positioned at the 3 and 5 positions of the benzoyl moiety, contributing to its electron-withdrawing properties.

The presence of these functional groups enhances the compound's reactivity and potential binding affinity to various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial and antifungal activities. For instance, studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis (Mtb) H37Rv. The minimum inhibitory concentration (MIC) values for related compounds in this class have shown promising results comparable to established antibiotics like ethambutol.

| Compound | MIC (µg/mL) | Comparison |

|---|---|---|

| This compound | TBD | TBD |

| Ethambutol | 1.56 ± 0.76 | Reference standard |

| Isoniazid | <0.78 | Superior activity |

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the nitro groups may participate in redox reactions that lead to the generation of reactive oxygen species (ROS), contributing to microbial cell death. Additionally, molecular docking studies suggest that this compound may interact with specific enzymes involved in bacterial metabolism.

Study on Antimycobacterial Activity

A recent study focused on synthesizing derivatives of dinitrobenzamides, including this compound. The research highlighted:

- Synthesis Methodology : Utilized nucleophilic addition and S_N2 reactions to create a diverse library of compounds.

- Bioactivity Testing : The synthesized compounds were evaluated for their activity against Mtb. Several derivatives exhibited MIC values as low as 0.031 µg/mL, indicating strong antimycobacterial activity comparable to isoniazid .

Safety Profile

In vitro cytotoxicity assessments have indicated that many derivatives of this compound exhibit low toxicity towards human cell lines (e.g., A549 cells). The selectivity index (IC50/MIC) was favorable for most compounds tested, suggesting a good safety margin for potential therapeutic applications .

Properties

IUPAC Name |

(2-methyl-3,5-dinitrophenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O5/c1-9-11(13(17)14-5-3-2-4-6-14)7-10(15(18)19)8-12(9)16(20)21/h7-8H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUIMWZLXPIUTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.